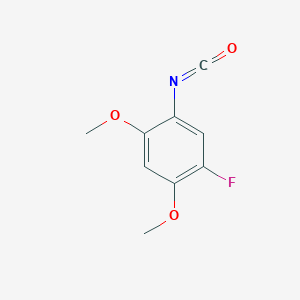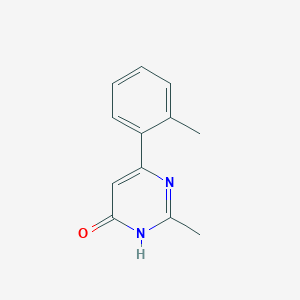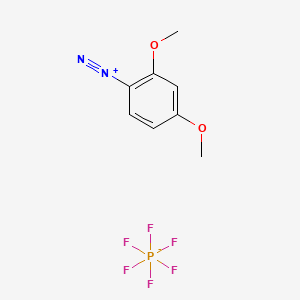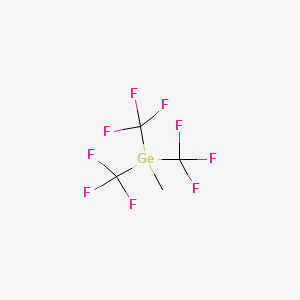
Methyltris(trifluoromethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltris(trifluoromethyl)germane is an organogermanium compound with the molecular formula C₄H₃F₉Ge It is characterized by the presence of a germanium atom bonded to a methyl group and three trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+3CF3Li→Ge(CF3)3Cl+3LiCl
Ge(CF3)3Cl+CH3Li→Ge(CF3)3CH3+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyltris(trifluoromethyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Aplicaciones Científicas De Investigación
Methyltris(trifluoromethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into the potential therapeutic applications of organogermanium compounds, including this compound.
Industry: The compound is used in the production of advanced materials, including semiconductors and specialized coatings.
Mecanismo De Acción
The mechanism by which Methyltris(trifluoromethyl)germane exerts its effects is not fully understood. it is believed that the trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, forming bonds with nucleophiles through the germanium atom.
Comparación Con Compuestos Similares
Similar Compounds
Methyltris(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of germanium.
Methyltris(trifluoromethyl)stannane: Contains a tin atom instead of germanium.
Methyltris(trifluoromethyl)lead: Contains a lead atom instead of germanium.
Uniqueness
Methyltris(trifluoromethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon, tin, and lead analogs
Propiedades
Número CAS |
66348-19-4 |
|---|---|
Fórmula molecular |
C4H3F9Ge |
Peso molecular |
294.68 g/mol |
Nombre IUPAC |
methyl-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3 |
Clave InChI |
PLVDPEQWNLGHIT-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

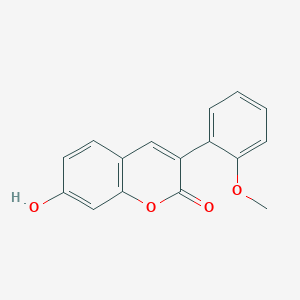

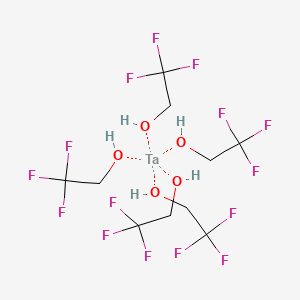
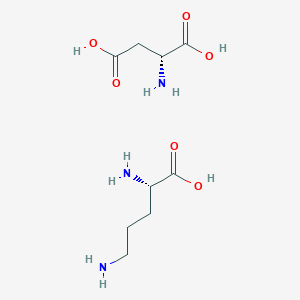
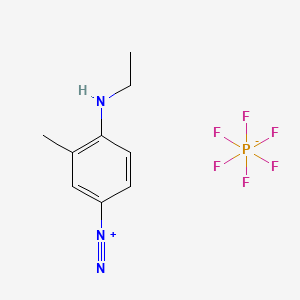
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
